4-Difluoromethoxy-3-fluoro-2-formylpyridine
Overview
Description
4-Difluoromethoxy-3-fluoro-2-formylpyridine is a fluorinated pyridine derivative with the molecular formula C7H4F3NO2
Mechanism of Action
Target of Action
The primary targets of 4-Difluoromethoxy-3-fluoro-2-formylpyridine are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes at the molecular level .
Result of Action
The molecular and cellular effects of this compound’s action are subject to ongoing research. Detailed results are expected to emerge as more studies are conducted .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F-) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of 4-Difluoromethoxy-3-fluoro-2-formylpyridine may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The exact methods can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethoxy-3-fluoro-2-formylpyridine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Difluoromethoxy-3-fluoro-2-carboxypyridine.
Reduction: 4-Difluoromethoxy-3-fluoro-2-hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Difluoromethoxy-3-fluoro-2-formylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine atoms.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products requiring fluorinated aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Difluoromethoxy-2-fluoro-3-formylpyridine
- 2,3,4-Trifluoropyridine
- 2,4-Difluoropyridine
Uniqueness
4-Difluoromethoxy-3-fluoro-2-formylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both difluoromethoxy and formyl groups makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
4-(difluoromethoxy)-3-fluoropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJHNRIIDCTLRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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